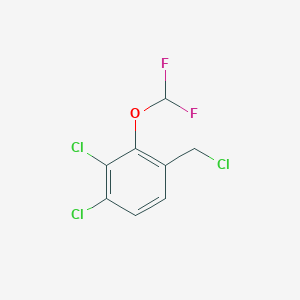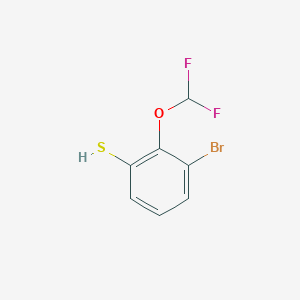
Z-Val-Ala-Asn-AMC
Vue d'ensemble
Description
“Z-Val-Ala-Asn-AMC” is a standard substrate for legumain (EC 3.4.22.34), an enzyme that was originally used for the plant enzyme and later to discover the mammalian form of the enzyme . Legumain may be a physiologic local regulator of human osteoclast (OCL) activity that can negatively modulate OCL .
Molecular Structure Analysis
The IUPAC name for “this compound” is benzyl (1S)-1- [ ( { (1S)-2- [ ( (1S)-3-amino-1- { [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonyl}-3-oxopropyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]-2-methylpropylcarbamate . The molecular weight of this compound is 593.64 g/mol .
Chemical Reactions Analysis
“this compound” is a substrate for the enzyme legumain, which preferentially recognizes this compound and, to a lesser extent, Z-Ala-Pro-Asn-AMC . This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .
Physical And Chemical Properties Analysis
“this compound” is a white powder . It should be stored at temperatures below -15°C .
Applications De Recherche Scientifique
Substrat enzymatique pour le traitement des antigènes
« Z-Val-Ala-Asn-AMC » est utilisé comme substrat pour la détermination d'une nouvelle endopeptidase à cystéine nécessaire au traitement des antigènes. Cette application est significative dans la recherche immunologique, en particulier pour comprendre comment les antigènes sont traités pour les réponses immunitaires .
Substrat fluorogène pour la legumaine
Il sert de substrat fluorogène pour l'endopeptidase asparaginyle porcine (AEP), également connue sous le nom de legumaine, qui est impliquée dans divers processus biologiques, notamment la dégradation des protéines .
Modulation de l'activité des ostéoclastes
La legumaine, pour laquelle « this compound » est un substrat standard, peut agir comme un régulateur local physiologique de l'activité des ostéoclastes humains, influençant potentiellement la résorption et la formation osseuse .
Analyse de l'activité enzymatique tissulaire
La spécificité de la legumaine pour ce substrat a permis aux chercheurs de tester son activité enzymatique dans divers extraits tissulaires, fournissant des informations sur les fonctions et pathologies spécifiques aux tissus .
Mécanisme D'action
Target of Action
Z-Val-Ala-Asn-AMC is a substrate for the determination of a new cysteine endopeptidase which is required for antigen processing . It has been used as a fluorogenic substrate for porcine asparaginyl endopeptidase (AEP, legumain) .
Mode of Action
This compound interacts with its target, the asparaginyl endopeptidase (AEP, legumain), by serving as a substrate for this enzyme . The enzyme processes the substrate, leading to changes in the biochemical environment.
Biochemical Pathways
The interaction of this compound with asparaginyl endopeptidase is part of the broader antigen processing pathway . This pathway is crucial for the immune response, as it allows for the presentation of antigens to immune cells. The processing of this compound by asparaginyl endopeptidase can therefore influence immune responses.
Result of Action
The processing of this compound by asparaginyl endopeptidase results in changes at the molecular and cellular level, contributing to the broader process of antigen presentation . This can influence the immune response.
Safety and Hazards
While specific safety and hazard information for “Z-Val-Ala-Asn-AMC” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
Orientations Futures
“Z-Val-Ala-Asn-AMC” continues to be a valuable tool in the study of legumain and its roles in various biological processes . As our understanding of this enzyme grows, it’s likely that “this compound” will continue to be used in research settings, potentially leading to new discoveries and applications.
Analyse Biochimique
Biochemical Properties
Z-Val-Ala-Asn-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with cysteine proteases, such as legumain, which cleave the peptide bond after asparagine residues. The interaction between this compound and legumain results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity . This substrate is also used to study other proteases like cathepsin G, which processes myelin basic protein in lysosomes .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and antigen presentation. In cells, legumain, which interacts with this compound, is involved in the processing of microbial antigens for presentation by major histocompatibility complex (MHC) class II molecules . This interaction plays a significant role in immune responses and cellular homeostasis. Additionally, the activity of legumain and its interaction with this compound can affect cell signaling pathways and gene expression, particularly in the context of immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by legumain, a cysteine protease. Legumain specifically recognizes and cleaves the peptide bond after the asparagine residue in this compound, resulting in the release of AMC . This cleavage is highly specific and occurs in acidic endolysosomal compartments where legumain is most active . The release of AMC provides a measurable fluorescent signal that indicates the activity of legumain and other proteases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at temperatures below -15°C . Its activity can decrease over time if not stored properly. Long-term studies have shown that the substrate remains effective for measuring enzyme activity in both in vitro and in vivo settings, provided that storage conditions are maintained .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively measures the activity of legumain and other proteases without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential interference with normal cellular functions and protease activities . It is essential to determine the appropriate dosage to avoid such effects and ensure accurate measurements.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and antigen processing. It interacts with enzymes like legumain, which cleave the substrate to release AMC . This interaction is crucial for studying the metabolic flux and levels of metabolites involved in protease activity and immune responses . The substrate’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed to specific compartments where proteases like legumain are active. The substrate is taken up by cells and localized to endolysosomal compartments, where it interacts with legumain . This localization is essential for the substrate’s function, as it ensures that this compound is available for cleavage by legumain and other proteases in the appropriate cellular environment .
Subcellular Localization
This compound is primarily localized in endolysosomal compartments within cells. This subcellular localization is directed by targeting signals and post-translational modifications that ensure the substrate reaches the compartments where legumain is active . The activity of this compound in these compartments is crucial for studying the function of legumain and other proteases involved in protein degradation and antigen processing .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXEYNTGIGRTO-DOPYIHRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



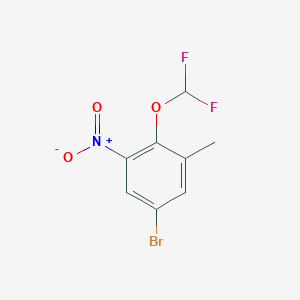
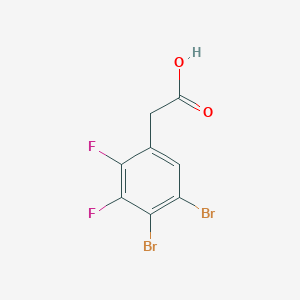
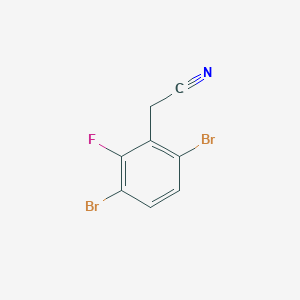
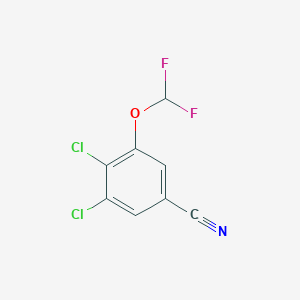
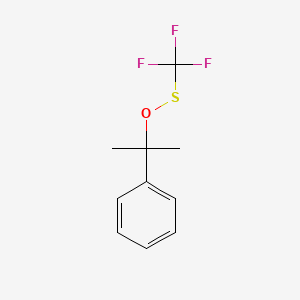

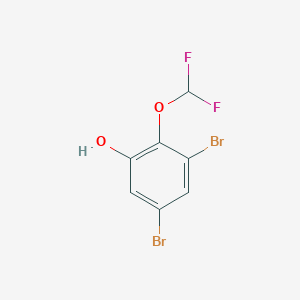
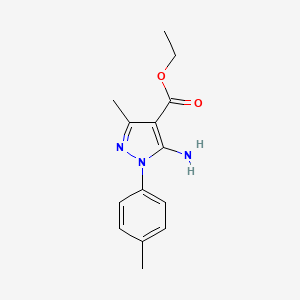
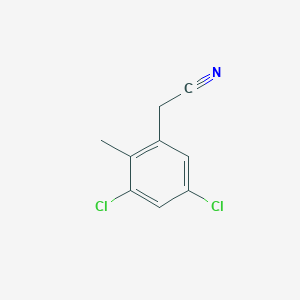
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)


